molecular formula C19H16N4O B065846 5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 194787-36-5

5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B065846
CAS RN: 194787-36-5
M. Wt: 316.4 g/mol
InChI Key: ZQRJZBYXLDCLFV-UHFFFAOYSA-N
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Description

The compound “5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . It has been studied for its potential antitubercular properties . The most potent derivative in this series was found to have a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .


Synthesis Analysis

The synthesis of this compound involves the acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .


Molecular Structure Analysis

The molecular structure of this compound is based on the 7H-Pyrrolo[2,3-d]pyrimidine core, with a benzyloxy group attached at the 3-position of the phenyl ring and an amine group at the 4-position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acid-catalysed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .

Scientific Research Applications

  • Synthesis and Docking Studies : A study developed a method to synthesize N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a related compound, and carried out docking studies on the synthesized products (Bommeraa, Merugu, & Eppakayala, 2019).

  • Organic Synthesis : The use of phosphorus pentoxide in organic synthesis for preparing N-Aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines was explored in two studies, highlighting their potential in chemical synthesis (Jørgensen, El-Bayouki, & Pedersen, 1985); (Jørgensen, Girgis, & Pedersen, 1985).

  • Apoptosis Induction : A study reported the discovery of a compound that induced apoptosis in human breast cancer cells, through inhibition of tubulin polymerization, using a similar compound as a lead structure (Kemnitzer et al., 2009).

  • Biological Activity : Compounds with a similar structure were synthesized and evaluated for antibacterial and antioxidant activity, showing moderate efficacy in these areas (Maheswaran et al., 2012).

  • Synthesis Under Microwave Irradiation : The synthesis of derivatives under microwave irradiation was explored, indicating a method for efficient production of such compounds (Abdalha et al., 2011).

  • Antiproliferative and Antiviral Activity : Certain 4-substituted and 4,5-disubstituted derivatives showed significant antiproliferative and antiviral activities, suggesting their potential in cancer and antiviral therapies (Pudlo et al., 1990).

  • Antimitotic and Antitumor Activities : Some derivatives were discovered to possess antimitotic and antitumor activities, potentially offering new avenues for cancer treatment (Gangjee, Yu, Copper, & Smith, 2007).

  • Antioxidant Activity : A study synthesized new derivatives and evaluated their antioxidant activity, finding significant radical scavenging properties in some compounds (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Mechanism of Action

While the exact mechanism of action is not specified, the compound has shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Safety and Hazards

The safety data sheet for this compound suggests avoiding breathing its mist, gas, or vapours, and avoiding contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

5-(3-phenylmethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c20-18-17-16(10-21-19(17)23-12-22-18)14-7-4-8-15(9-14)24-11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H3,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRJZBYXLDCLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CNC4=NC=NC(=C34)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596324
Record name 5-[3-(Benzyloxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

CAS RN

194787-36-5
Record name 5-[3-(Benzyloxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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